4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Methoxylation: The nitrated product is then subjected to methoxylation, where a methoxy group is introduced at the 2-position of the benzene ring using methanol and a suitable catalyst.
Amidation: The final step involves the reaction of the methoxylated nitrobenzene with 2-methoxyaniline under acidic or basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-ethoxy-N-(2-methoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and 2-methoxyaniline.
Scientific Research Applications
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-methoxyphenyl)benzenesulfonamide
- 4-ethoxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s ability to undergo reduction and form reactive intermediates sets it apart from other similar benzamides.
Properties
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-15-9-8-11(10-13(15)18(20)21)16(19)17-12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRXFCDGFWAYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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